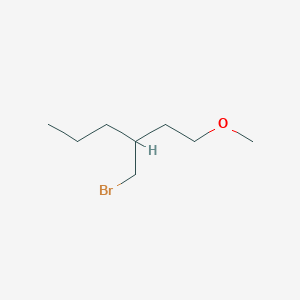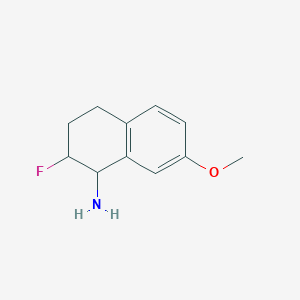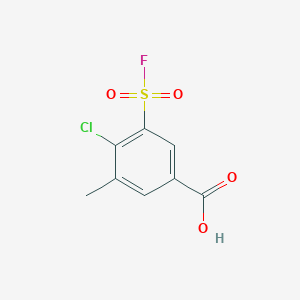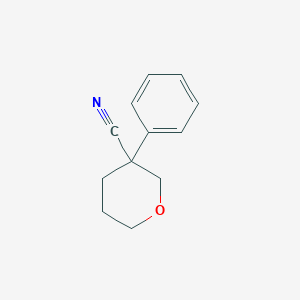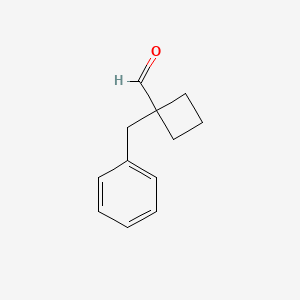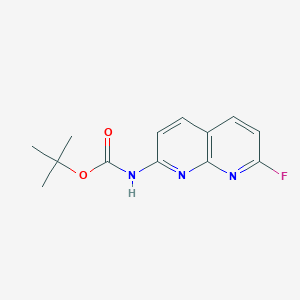
tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate is a chemical compound with the molecular formula C₁₃H₁₄FN₃O₂ and a molecular weight of 263.27 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a tert-butyl group, a fluoro-substituted naphthyridine ring, and a carbamate functional group .
Méthodes De Préparation
The synthesis of tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate naphthyridine derivative and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base like triethylamine is often used to facilitate the reaction.
Procedure: The naphthyridine derivative is reacted with tert-butyl carbamate in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography to obtain this compound in high purity.
Analyse Des Réactions Chimiques
tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group in the naphthyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate involves its interaction with specific molecular targets. The fluoro-substituted naphthyridine ring is believed to interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of certain enzymes or interference with DNA replication .
Comparaison Avec Des Composés Similaires
tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl N-(4-bromo-3-cyano-7-fluorobenzothiophen-2-yl)carbamate: This compound has a similar structure but includes a benzothiophene ring instead of a naphthyridine ring.
tert-Butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate: This compound has a similar naphthyridine ring but differs in the substitution pattern and the presence of a butyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoro group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H14FN3O2 |
|---|---|
Poids moléculaire |
263.27 g/mol |
Nom IUPAC |
tert-butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate |
InChI |
InChI=1S/C13H14FN3O2/c1-13(2,3)19-12(18)17-10-7-5-8-4-6-9(14)15-11(8)16-10/h4-7H,1-3H3,(H,15,16,17,18) |
Clé InChI |
BYWKHRNIUWSDSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=CC(=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


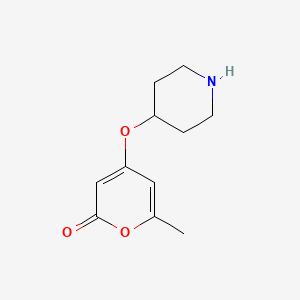
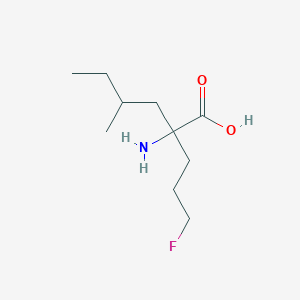
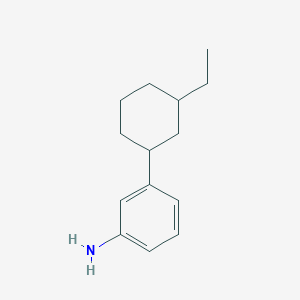
![4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13233514.png)
![2',2'-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxolane]](/img/structure/B13233525.png)
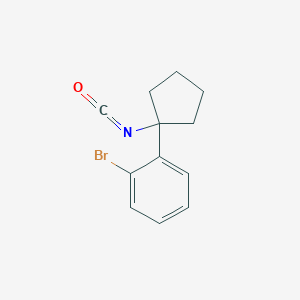
![1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13233540.png)
![Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate](/img/structure/B13233543.png)
